5,5-Dimethylcyclohexa-1,3-diene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
7324-55-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylcyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-4,9-10H,5H2,1-2H3 |
InChI Key |
MFQILVWIKSHMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)O)O)C |
Origin of Product |
United States |
Systematic Nomenclature and Structural Classification Within Cyclic Enediols
The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 5,5-dimethylcyclohexa-1,3-diene-1,3-diol . Structurally, it is classified as a cyclic enediol. The "enediol" designation indicates the presence of two hydroxyl (-OH) groups attached to the carbon atoms of a double bond within a cyclic structure. The locants "1,3-" specify the positions of these hydroxyl groups on the cyclohexadiene ring. The gem-dimethyl group at position 5 is a key feature, influencing the molecule's stability and reactivity.
| Structural Feature | Description |
| Parent Ring | Cyclohexadiene |
| Functional Groups | Two hydroxyl (-OH) groups (Diol) Two carbon-carbon double bonds (Diene) |
| Substituents | Two methyl (-CH3) groups at position 5 |
| Classification | Cyclic Enediol |
Conceptualization As an Enolized 1,3 Diketone System: Relationship to 5,5 Dimethylcyclohexane 1,3 Dione Dimedone
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol is most accurately conceptualized as the enol tautomer of the well-known cyclic diketone, 5,5-dimethylcyclohexane-1,3-dione, commonly referred to as dimedone. wikipedia.org This relationship is a classic example of keto-enol tautomerism, an equilibrium process where a molecule containing a carbonyl group (the keto form) interconverts to an enol, which contains a hydroxyl group bonded to a doubly bonded carbon atom.
In the case of dimedone, the presence of acidic alpha-protons (hydrogens on the carbon atoms adjacent to the carbonyl groups) facilitates this transformation. The equilibrium between the keto (dimedone) and enol (this compound) forms is influenced by various factors, particularly the solvent. acs.org For instance, in chloroform, dimedone exists in a 2:1 keto to enol ratio. wikipedia.org In the solid state, dimedone exists predominantly in the enol form, where molecules are linked in infinite chains by hydrogen bonds. cdnsciencepub.com
The enol form possesses a conjugated π-electron system, which contributes to its stability. This tautomeric equilibrium is fundamental to the compound's reactivity and its utility in synthesis.
| Tautomer | IUPAC Name | Common Name | Key Functional Groups |
| Keto Form | 5,5-Dimethylcyclohexane-1,3-dione | Dimedone | Two Ketone (C=O) groups |
| Enol Form | This compound | - | Two Hydroxyl (-OH) groups, Two C=C bonds |
Significance As a Versatile Synthon and Intermediate in Advanced Organic Synthesis
The significance of 5,5-dimethylcyclohexa-1,3-diene-1,3-diol as a synthon is intrinsically linked to its role as the enol tautomer of dimedone. The enol form and its corresponding enolate anion are highly versatile intermediates in organic synthesis, particularly for forming new carbon-carbon bonds. studycorgi.com
The deprotonation of the enol's hydroxyl group, or the alpha-protons of the keto form, generates a nucleophilic enolate anion. This enolate is stabilized by the delocalization of the negative charge across the oxygen and carbon atoms. This stabilized carbanion is a powerful tool in synthesis, readily reacting with a variety of electrophiles. studycorgi.com
Key reactions involving this system include:
Michael Addition: The enolate of dimedone acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This is a crucial step in the synthesis of dimedone itself, involving the addition of diethyl malonate to mesityl oxide. wikipedia.orgstudycorgi.com
Condensation Reactions: The compound is widely used in condensation reactions with aldehydes and other carbonyl compounds. researchgate.net For example, its reaction with aldehydes can yield crystalline derivatives, which are useful for identification and separation purposes. wikipedia.org
Synthesis of Heterocycles: The reactivity of the enol form is harnessed to produce a variety of oxygen, nitrogen, and sulfur-containing heterocyclic compounds. researchgate.net
The gem-dimethyl group at the C5 position provides steric hindrance and prevents unwanted side reactions, such as further enolization at that position, which simplifies the outcomes of reactions and enhances its utility as a predictable building block in complex molecular architectures.
Applications in Complex Molecule Synthesis and Chiral Pool Strategies
Utility as Chiral Synthons in Asymmetric Synthesis from Cyclohexadiene Diols
Chiral cyclohexadiene diols, often obtained through microbial oxidation of corresponding aromatic precursors, are highly valued as starting materials in asymmetric synthesis. These synthons provide a ready source of chirality that can be transferred and elaborated to construct complex chiral molecules. While the broader class of cyclohexadiene diols has been extensively utilized, the application of 5,5-dimethylcyclohexa-1,3-diene-1,3-diol as a chiral synthon is a more specialized area of investigation.
The presence of the gem-dimethyl group at the C5 position introduces a unique steric and electronic environment, influencing the reactivity and stereoselectivity of subsequent transformations. This substitution can be advantageous in directing the outcome of reactions at other positions of the ring. Derivatives of this diol, such as (1S,2R)-5,5-dimethylcyclohexa-3,5-diene-1,2-dicarboxylate, have been recognized as valuable chiral building blocks. These derivatives, with their defined stereochemistry, serve as templates for the introduction of new stereocenters in a controlled manner.
The diol functionality itself can be used as a handle for further synthetic manipulations. For instance, the hydroxyl groups can be selectively protected or activated to participate in a range of reactions, including esterifications, etherifications, and nucleophilic substitutions. The diene moiety, in concert with the chiral diol, allows for a variety of diastereoselective additions and cycloadditions, further expanding its utility in asymmetric synthesis.
Stereoselective Transformations of Diene-Diol Scaffolds
The diene-diol scaffold of this compound is amenable to a variety of stereoselective transformations, allowing for the controlled introduction of new functional groups and stereocenters. The inherent chirality of the diol and the conformational constraints imposed by the six-membered ring and the gem-dimethyl group play a crucial role in directing the stereochemical outcome of these reactions.
One of the key transformations is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. The diene of this compound can react with various dienophiles to generate complex polycyclic structures. The stereoselectivity of these cycloadditions is often influenced by the existing stereocenters of the diol, leading to the preferential formation of one diastereomer over others.
Another important stereoselective transformation is epoxidation. The double bonds in the diene can be selectively epoxidized to form epoxy alcohols, which are versatile intermediates for further synthetic manipulations. The directing effect of the existing hydroxyl groups can lead to highly diastereoselective epoxidations, where the oxidizing agent preferentially attacks one face of the double bond. Similarly, dihydroxylation reactions, such as Sharpless asymmetric dihydroxylation, can be employed to introduce additional hydroxyl groups with high stereocontrol.
The following table summarizes some of the key stereoselective transformations involving the this compound scaffold:
| Reaction Type | Reagents | Product Type | Stereochemical Outcome |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride, acrylates) | Bicyclic adducts | Diastereoselective |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy alcohols | Diastereoselective |
| Dihydroxylation | OsO₄, NMO | Tetrols | Diastereoselective |
Role as a Building Block in the Synthesis of Fused Heterocyclic and Polycyclic Systems
The structural features of this compound make it an attractive starting material for the synthesis of complex fused heterocyclic and polycyclic systems. The diene functionality allows for the construction of new rings via cycloaddition reactions, while the diol can be manipulated to form heterocyclic rings.
For instance, the diol can be converted into a cyclic sulfate (B86663) or a diepoxide, which can then undergo nucleophilic attack by a variety of dinucleophiles to form fused heterocyclic systems. The reaction of the diene with heterodienophiles in a hetero-Diels-Alder reaction can also lead to the formation of heterocyclic rings.
While direct examples of the synthesis of fused heterocycles from this compound are not extensively reported, the analogous reactivity of related cyclohexan-1,3-diones suggests its potential. For example, cyclohexan-1,3-diones are known to be versatile precursors for the synthesis of fused pyran derivatives through multi-component reactions. nih.govresearchgate.net
In the realm of polycyclic synthesis, derivatives of the 5,5-dimethylcyclohexane core have been utilized in the synthesis of complex natural products. For example, a key intermediate in the total synthesis of the Lycopodium alkaloid lycopodine (B1235814) features a 5,5-dimethylcyclohexenone moiety. Although the synthesis may not directly start from the diene-diol, the presence of this structural motif highlights the strategic importance of the 5,5-dimethylcyclohexane scaffold in the construction of intricate polycyclic frameworks.
Intermediates for Natural Product Total Synthesis
The enantiomerically pure forms of cyclohexadiene diols, including the 5,5-dimethyl substituted variant, are valuable intermediates in the total synthesis of natural products. Their pre-defined stereochemistry can be strategically incorporated into the target molecule, significantly simplifying the synthetic route and avoiding tedious resolution steps.
The Amaryllidaceae alkaloids, a large family of biologically active natural products, have been a popular target for total synthesis. While many synthetic strategies have been developed, the use of chiral cyclohexadiene diols as starting materials has proven to be a powerful approach. Although a direct synthesis of an Amaryllidaceae alkaloid from this compound is not prominently documented, the general strategy of utilizing such chiral building blocks is well-established in the synthesis of this class of compounds. durham.ac.uknih.govresearchgate.net
Similarly, the Lycopodium alkaloids, another class of complex natural products, have been synthesized using strategies that involve intermediates possessing the 5,5-dimethylcyclohexane core. escholarship.orgmdpi.comnih.gov For instance, the total synthesis of lycopodine has been approached from precursors containing a 5-methylcyclohexenone unit, a close structural relative of the title compound. The gem-dimethyl group in these intermediates serves to control the stereochemistry of subsequent ring-forming reactions, ultimately leading to the correct stereochemical configuration of the final natural product.
The following table lists some natural product classes where intermediates structurally related to this compound have been employed:
| Natural Product Class | Example | Role of the 5,5-Dimethylcyclohexane Scaffold |
| Amaryllidaceae Alkaloids | Plicamine | Chiral building block for the construction of the core structure. durham.ac.uk |
| Lycopodium Alkaloids | Lycopodine | Stereocontrolling element in the formation of the polycyclic system. |
Theoretical and Computational Chemistry of Substituted Cyclohexadiene Diols
Electronic Structure and Bonding Analysis of the Diene and Enediol Moieties
The reactivity and stability of 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol are fundamentally governed by the electronic characteristics of its conjugated π-electron system and the influence of its substituents. The 1,3-diene within the six-membered ring allows for the delocalization of four π-electrons across four carbon atoms, a feature that imparts enhanced stability compared to isolated double bonds.
The presence of two hydroxyl groups directly attached to the diene system (forming an enediol) significantly modulates its electronic properties. The oxygen atoms of the hydroxyl groups possess lone pairs that can participate in resonance with the diene's π-system. This donation of electron density into the ring has several important consequences:
Increased Electron Density: The π-system becomes more electron-rich, which enhances its nucleophilicity.
Molecular Orbital Perturbation: The electron-donating nature of the hydroxyl groups raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher HOMO energy generally correlates with increased reactivity in many pericyclic reactions, particularly Diels-Alder reactions with electron-deficient dienophiles. chemistrysteps.com
Polarization: The enediol moiety introduces significant polarization to the otherwise nonpolar diene system, influencing intermolecular interactions and the molecule's behavior in polar solvents.
The gem-dimethyl group at the C-5 position, while not directly conjugated with the π-system, exerts a modest inductive electron-donating effect and plays a crucial role in dictating the molecule's conformation, thereby indirectly influencing the electronic overlap within the diene.
Table 1: Representative Frontier Molecular Orbital Properties for Substituted Cyclohexadienes This interactive table provides hypothetical but representative data based on computational studies of similar electron-rich dienes.
| Property | Diene Moiety | Enediol Moiety |
|---|---|---|
| HOMO Energy (eV) | -8.5 to -9.0 | -7.5 to -8.0 |
| LUMO Energy (eV) | +0.5 to +1.0 | +0.8 to +1.3 |
| HOMO-LUMO Gap (eV) | ~9.0 to 10.0 | ~8.3 to 9.3 |
| Dominant Character | π-bonding | π-bonding with significant O(p) contribution |
Conformational Analysis and Stereoelectronic Effects in Cyclic Diene-Diol Systems
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. Unlike cyclohexane, the presence of two sp²-hybridized carbon atoms in the cyclohexadiene ring prevents it from adopting a stable chair conformation. Instead, it exists in non-planar conformations, such as a twisted-boat or half-chair form. acs.org
The gem-dimethyl group at the C-5 position acts as a conformational anchor, restricting the ring's flexibility. This substitution prevents enolization at that position and simplifies the study of the diene's intrinsic reactivity by locking the ring into a more defined set of conformations.
Several key stereoelectronic effects are at play in this system:
Intramolecular Hydrogen Bonding: The 1,3-diol arrangement allows for the potential formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction would create a pseudo-six-membered ring, significantly stabilizing a specific conformation and influencing the orientation of the hydroxyl protons. Theoretical studies on other diols have shown that such bonding can be a dominant factor in determining the most stable conformer. nih.gov
Hyperconjugation: Interactions between the sigma (σ) bonds of the ring and the π-system can influence stability. For instance, hyperconjugation between the σ orbitals of the allylic C-H bonds and the diene's π* orbitals can stabilize the molecule. The specific geometry of the ring will determine the extent and nature of these orbital overlaps. nih.govresearchgate.net
Anomeric Effects: Although classically defined for tetrahydropyran rings, related effects involving the interaction of oxygen lone pairs with adjacent σ* orbitals can occur. The orientation of the C-O bonds relative to the diene system could lead to stabilizing n → σ* interactions that favor certain rotamers of the hydroxyl groups.
Table 2: Calculated Conformational Energy Profile for a Model 1,3-Cyclohexadiene-1,3-diol System This interactive table illustrates potential energy differences between key conformers based on computational analysis of analogous systems.
| Conformer | Key Feature | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | Intramolecular H-bond | 0.00 | 75 |
| B | No H-bond, equatorial-like OH | +0.85 | 20 |
| C | No H-bond, axial-like OH | +1.50 | 5 |
Mechanistic Insights from Computational Modeling of Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms of cyclohexadiene derivatives. The primary mode of reactivity for a conjugated diene like this compound is the [4+2] Diels-Alder cycloaddition.
Computational studies can elucidate several aspects of this reaction: researchgate.net
Transition State Analysis: The geometry and energy of the transition state can be calculated, allowing for the determination of the activation energy barrier. A lower barrier indicates a faster reaction. The electron-donating enediol groups are expected to lower this barrier. chemistrysteps.com
Stereoselectivity: For cyclic dienes, the reaction can proceed through two major pathways, leading to endo or exo products. libretexts.orglibretexts.org Computational modeling can calculate the activation energies for both pathways. The endo product is often favored due to secondary orbital interactions, a stabilizing overlap between the p-orbitals of the dienophile's substituents and the developing π-system of the diene.
Regioselectivity: When reacting with an unsymmetrical dienophile, the diol can direct the addition to specific positions. DFT calculations can predict the favored regioisomer by comparing the energies of the competing transition states. researchgate.net
Lewis Acid Catalysis: The effect of catalysts, such as Lewis acids that coordinate to the dienophile, can be modeled. These studies show that Lewis acids accelerate the reaction not just by lowering the dienophile's LUMO energy but by reducing the steric Pauli repulsion between the reactants in the transition state. wikipedia.org
Table 3: Representative Computed Activation Energies for Diels-Alder Reactions of Cyclohexadienes This interactive table presents typical data obtained from DFT calculations on the reaction of substituted dienes with a model dienophile (e.g., maleimide).
| Diene System | Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| 1,3-Cyclohexadiene | Endo | 18.5 | Endo |
| 1,3-Cyclohexadiene | Exo | 20.1 | - |
| This compound | Endo | 14.2 | Endo |
| This compound | Exo | 16.5 | - |
Application of Chemical Graph Theory to Cyclohexadiene Derivatives
Chemical graph theory is a branch of theoretical chemistry that represents molecules as graphs, where atoms are vertices and chemical bonds are edges. unipmn.itresearchgate.net This approach allows for the mathematical characterization of molecular structure and the development of quantitative structure-property relationships (QSPR).
For a molecule like this compound, chemical graph theory can be applied in several ways:
Molecular Graph Representation: The non-hydrogen atoms of the molecule can be represented as a graph with 10 vertices (8 carbons, 2 oxygens) and their corresponding edges (bonds).
Topological Indices: From this graph, various numerical descriptors, known as topological indices, can be calculated. These indices quantify aspects of molecular size, shape, branching, and cyclicity. For example, the Wiener index relates to the sum of distances between all pairs of vertices, while the Randić index is based on the connectivity (degree) of the vertices. e-tarjome.com These indices can be correlated with physical properties like boiling point, viscosity, or even biological activity.
Isomer Enumeration: Graph theoretical methods, such as Pólya's enumeration theorem, provide a systematic way to determine the number of possible structural isomers for a given molecular formula, which is a foundational concept in chemistry. dtic.mil
The application of graph theory provides a powerful, non-quantum mechanical method for encoding structural information and predicting the properties of complex molecules like substituted cyclohexadienes.
Table 4: Vertex Degrees in the Molecular Graph of this compound This interactive table details the connectivity (degree) of each non-hydrogen atom in the molecular graph.
| Atom (Vertex) | Identity | Degree (Number of Connections) |
|---|---|---|
| C1 | Carbon | 3 |
| C2 | Carbon | 2 |
| C3 | Carbon | 3 |
| C4 | Carbon | 2 |
| C5 | Carbon | 4 |
| C6 | Carbon | 2 |
| C7 (Methyl) | Carbon | 1 |
| C8 (Methyl) | Carbon | 1 |
| O1 (on C1) | Oxygen | 1 |
| O2 (on C3) | Oxygen | 1 |
Future Perspectives in 5,5 Dimethylcyclohexa 1,3 Diene 1,3 Diol Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol will likely prioritize sustainability, efficiency, and atom economy. Current strategies for related cyclic diols often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research is expected to focus on developing more direct and environmentally benign pathways.
A promising starting point is the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Traditional syntheses of dimedone itself involve the Michael addition of diethyl malonate to mesityl oxide followed by cyclization, hydrolysis, and decarboxylation. Future efforts could focus on greener approaches to dimedone and its subsequent conversion to the target diol.
Key areas for development include:
Biocatalytic and Enzymatic Methods: The use of enzymes and whole-cell biocatalysts offers a powerful strategy for selective transformations under mild conditions. Research could target the identification or engineering of enzymes, such as ketoreductases or dehydrogenases, capable of selectively reducing the dione (B5365651) precursor to the desired diol. Biocatalytic approaches could also enable the synthesis of enantiomerically pure diols, a significant advantage for applications in asymmetric synthesis. The enzymatic hydrolysis of cyclic carbonates derived from related diols presents another potential route for accessing optically active compounds.
Chemo- and Stereoselective Reduction: Developing catalytic systems for the selective reduction of the precursor dione is a critical goal. This involves overcoming the challenge of controlling the reduction of the two ketone functionalities to yield the diene-diol rather than the fully saturated cyclohexane-1,3-diol. Catalytic hydrogenation using novel metal catalysts or transfer hydrogenation methods could provide efficient and sustainable alternatives to traditional stoichiometric reducing agents.
Renewable Feedstocks: A long-term perspective involves synthesizing the carbon skeleton from renewable biomass sources. While challenging, this aligns with the broader push in green chemistry to move away from petrochemical feedstocks.
| Synthetic Approach | Potential Precursor | Key Advantages | Research Focus |
| Biocatalysis | 5,5-Dimethyl-1,3-cyclohexanedione | High selectivity, mild conditions, sustainability | Enzyme screening and engineering |
| Catalytic Reduction | 5,5-Dimethyl-1,3-cyclohexanedione | Atom economy, reduced waste | Development of selective catalysts |
| Renewable Routes | Biomass-derived molecules | Long-term sustainability | Novel multi-step pathways |
Discovery of Unprecedented Reactivity Patterns and Selectivity Control
The unique combination of functional groups in this compound suggests a rich and underexplored reactivity landscape. The interplay between the conjugated diene, the two hydroxyl groups, and the gem-dimethyl moiety is expected to lead to novel reaction pathways and selectivity challenges.
Pericyclic Reactions: The conjugated diene system makes this molecule a prime candidate for pericyclic reactions, most notably the Diels-Alder reaction. The gem-dimethyl group locks the diene into a reactive s-cis-like conformation, which is highly favorable for [4+2] cycloadditions. Future research will likely explore how the hydroxyl groups influence the stereoselectivity (endo/exo) and regioselectivity of these reactions. The -OH groups could act as directing groups through hydrogen bonding with dienophiles or catalysts, enabling control over the reaction outcome.
Selective Functionalization: The presence of two distinct functionalities—alkene and alcohol—opens avenues for selective chemical transformations. Research will aim to develop methods for the selective oxidation, reduction, or derivatization of either the double bonds or the hydroxyl groups. For instance, selective epoxidation or dihydroxylation of one double bond while leaving the other intact would generate highly functionalized and stereochemically complex scaffolds.
Influence of the Gem-Dimethyl Group: This structural feature is known to influence ring conformation and reactivity, an observation termed the "gem-dimethyl effect". Future studies will aim to quantify this effect on the reactivity of the diene and the accessibility of the hydroxyl groups, providing fundamental insights into its role in controlling reaction pathways.
| Reaction Type | Key Feature of Diol | Potential Outcome | Research Goal |
| Diels-Alder Cycloaddition | Fixed s-cis conformation, -OH groups | Bicyclic structures | Control of stereoselectivity and regioselectivity |
| Selective Oxidation | Diene and diol functionalities | Epoxides, tetrols | Chemoselective transformation of C=C bonds |
| Directed Reactions | Hydroxyl groups | Complex polycyclic systems | Utilization of -OH as directing groups |
Advancements in Asymmetric Catalysis for Diene-Diol Derivatives
The synthesis of chiral molecules is of paramount importance in modern chemistry. This compound and its derivatives represent attractive targets for asymmetric synthesis, as they can serve as chiral building blocks or ligands.
Future research will focus on:
Enantioselective Synthesis: The development of catalytic methods to produce enantiomerically pure versions of the diol is a primary objective. This could be achieved through the asymmetric reduction of the precursor dione or via kinetic resolution of a racemic diol mixture.
Chiral Ligand Development: The diol itself, particularly in its enantiopure form, could serve as a scaffold for new chiral ligands for transition metal catalysis. The C2-symmetric nature of certain stereoisomers is a desirable feature in ligand design. Research in this area would involve synthesizing the diol and then modifying its hydroxyl groups to coordinate with various metals.
Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for synthesizing chiral compounds. Future work could explore the use of chiral organocatalysts to promote enantioselective reactions using the diene-diol as a substrate, such as asymmetric Diels-Alder or Michael addition reactions.
Integration with Flow Chemistry and Electro-Organic Synthesis for Scalable Production
Bridging the gap between laboratory-scale discovery and industrial-scale production requires innovative process technologies. Flow chemistry and electro-organic synthesis offer significant advantages in terms of safety, efficiency, and scalability.
Flow Chemistry: Conducting the synthesis of this compound in a continuous flow reactor can offer superior control over reaction parameters like temperature, pressure, and reaction time. The enhanced heat and mass transfer in microreactors can improve reaction yields and selectivity, particularly for highly exothermic or fast reactions. This technology would be especially beneficial for scaling up catalytic processes developed for its synthesis.
Electro-Organic Synthesis: Electrochemical methods provide a green and powerful tool for oxidation and reduction reactions, replacing chemical reagents with electrons. The synthesis of the diol via the electrochemical reduction of the dimedone precursor is a highly attractive future prospect. Performing this electrosynthesis in a flow cell could allow for continuous production, minimize side reactions, and simplify product isolation, making the process more efficient and sustainable for larger-scale manufacturing.
| Technology | Application to Diol Synthesis/Use | Key Advantages |
| Flow Chemistry | Scalable synthesis of the diol and its derivatives | Enhanced safety, precise control, improved efficiency, easy scale-up |
| Electro-Organic Synthesis | Reduction of dione precursor to the diol | Reagent-free, sustainable, high selectivity |
| Integrated Flow-Electrochemistry | Continuous and scalable production | Synergistic benefits of both technologies for industrial application |
Q & A
Q. What safety protocols are essential for handling 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol in laboratory settings?
Answer:
- Ventilation : Use a BS-approved fume cupboard or well-ventilated area to avoid vapor accumulation (flammable vapors form explosive mixtures with air) .
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses, EN 374-certified gloves, and flame-resistant lab coats. For respiratory protection, use P95 (US) or P1 (EU) particle respirators for low exposure, or OV/AG/P99 (US) respirators for higher concentrations .
- Storage : Avoid heat, sparks, and incompatible materials (strong acids, bases, oxidizing agents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry and substitution patterns. For example, cyclohexadiene derivatives show distinct olefinic proton signals (δ 5.5–6.5 ppm) and methyl group resonances (δ 1.0–1.5 ppm) .
- FTIR : Identify hydroxyl (O–H stretch, ~3200–3600 cm) and conjugated diene (C=C stretch, ~1600 cm) functional groups .
- HRMS : Validate molecular weight and fragmentation patterns to resolve ambiguities in structural assignments .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
Answer:
- Cyclization Reactions : Base-assisted cyclization of diketones or enol ethers under anhydrous conditions (e.g., using NaOMe or KCO) .
- Salt Formation : Reacting the diol with potassium to form derivatives like potassium-5,5-dimethylcyclohexa-1,3-diene (CAS 82360-21-2) for improved solubility or reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during the synthesis of substituted derivatives?
Answer:
- Dynamic Effects : Account for conformational flexibility (e.g., chair vs. boat cyclohexane conformers) by analyzing variable-temperature NMR or 2D techniques (COSY, NOESY) .
- Isotopic Labeling : Use deuterated solvents (e.g., DO) to suppress exchange broadening of hydroxyl protons .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ADF software) .
Q. What strategies mitigate side reactions during the synthesis of this compound under basic conditions?
Answer:
- Controlled pH : Maintain pH < 10 to prevent over-dehydration or retro-Diels-Alder reactions .
- Protecting Groups : Temporarily protect hydroxyl groups (e.g., as silyl ethers) to avoid unwanted nucleophilic attacks .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction selectivity in biphasic systems .
Q. How does the steric and electronic environment of substituents influence the stability of this compound derivatives?
Answer:
- Steric Effects : Bulky substituents (e.g., aryl groups at C3/C5) stabilize the diene system by hindering ring-opening reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) increase electrophilicity at the diene, enhancing Diels-Alder reactivity. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity .
Q. What experimental designs are recommended for analyzing oxidative degradation pathways of this compound?
Answer:
- Accelerated Aging Studies : Expose the compound to controlled O/UV conditions and monitor degradation via LC-MS or GC-MS. Key intermediates (e.g., quinones or epoxides) indicate dominant pathways .
- Radical Traps : Add antioxidants (e.g., BHT) to distinguish between autoxidation and enzyme-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
